molecular formula C16H16N2O3 B12289889 2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline

2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline

Cat. No.: B12289889
M. Wt: 284.31 g/mol
InChI Key: UYVCNKANYYHWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol can undergo various chemical reactions, including:

Scientific Research Applications

4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the activity of biological molecules and pathways .

Comparison with Similar Compounds

Similar compounds to 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol include other quinoxaline derivatives and butanetriol analogs. These compounds share structural similarities but differ in their specific functional groups and substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of the quinoxaline ring and butanetriol moiety in 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol distinguishes it from other related compounds .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-benzo[g]quinoxalin-3-ylbutane-1,2,3-triol

InChI

InChI=1S/C16H16N2O3/c19-9-16(21)15(20)7-12-8-17-13-5-10-3-1-2-4-11(10)6-14(13)18-12/h1-6,8,15-16,19-21H,7,9H2

InChI Key

UYVCNKANYYHWRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)CC(C(CO)O)O

Origin of Product

United States

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